テレイン酸

説明

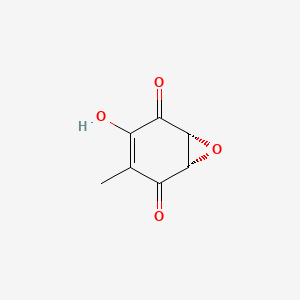

Terreic acid is a 2-hydroxy-1,4-benzoquinone that is 5,6-epoxy. It is a natural product of Aspergillus terreus. It has an antibacterial activity explained by its inhibitory effect on bacterial enzymes MurA and GlmU. It is an inhibitor of Bruton's tyrosine kinase, and has an anti-tumoral activity against HeLa and EAC cells. It has a role as a mycotoxin, an antibacterial agent, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.3.1.* (acyltransferase transferring other than amino-acyl group) inhibitor, an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an Aspergillus metabolite and an antineoplastic agent. It is an arene epoxide, a tertiary alpha-hydroxy ketone, a member of monohydroxy-1,4-benzoquinones and a diketone. It is functionally related to a 2-hydroxy-1,4-benzoquinone.

Terreic acid is a natural product found in Aspergillus terreus and Aspergillus flavipes with data available.

科学的研究の応用

抗がん作用

テレイン酸は、潜在的な抗がん剤として特定されています。 ブルトンチロシンキナーゼを阻害し、マスト細胞の活性化とB細胞の発達に大きな影響を与えます 。 この阻害は、潜在的にマントル細胞リンパ腫と慢性リンパ性白血病の治療に利用できる可能性があります .

抗菌作用

テレイン酸は、抗菌作用を有することが示されています 。 それは、細菌の細胞壁合成に関与する酵素を標的にします 。これは、細菌感染症との闘いにおいて貴重なツールとなる可能性があります。

生合成研究

テレイン酸の生合成の分子ステップは、科学研究の対象となっています 。 これらのステップを理解することで、テレイン酸の工業的生合成や実験を促進したり、生物活性誘導体をスクリーニングしたりすることができます .

真菌代謝産物研究

テレイン酸は、幅広い真菌種によって生産される、小さく単純なポリケチドである6-メチルサリチル酸(6-MSA)に由来する天然物です 。 テレイン酸の研究は、真菌の代謝とその他の複雑な化合物の生合成に関する洞察を提供することができます .

遺伝子クラスター解析

テレイン酸の生合成には、コンパクトな遺伝子クラスターが関与しています 。 このクラスターと、変異株からの中間体およびシャント産物を分析することで、テレイン酸産生の遺伝的基礎を理解することができます .

誘導体スクリーニングの可能性

生物活性を持つことから、テレイン酸とその誘導体は、潜在的な医薬品用途についてスクリーニングすることができます 。これは、さまざまな病気に対する新しい薬物の開発につながる可能性があります。

作用機序

Terreic acid, also known as (-)-Terreic Acid, is a polyketide that was originally isolated from Aspergillus terreus . It has been studied for its potential as an anticancer drug and its inhibitory effect against bacteria .

Target of Action

Terreic acid selectively inhibits the catalytic activity of Bruton’s tyrosine kinase (Btk) . Btk significantly affects mast cell activation and B-cell development . It also targets bacterial enzymes MurA and GlmU .

Mode of Action

Terreic acid blocks the interaction between PKC and the pleckstrin homology domain of Btk . It inhibits the binding of GST-BtkPH to PKC in lysates of HMC-1 human mast cells . It also has an inhibitory effect on bacterial enzymes MurA and GlmU .

Biochemical Pathways

The biosynthesis of terreic acid involves several steps . The process begins with the formation of partially reduced polyketide 6-methylsalicylic acid by polyketide synthase AtX . This is followed by 3-methylcatechol synthesis by salicylate 1-monooxygenase AtA-mediated decarboxylative hydroxylation of 6-methylsalicylic acid . Cytochrome P450 monooxygenase AtE then hydroxylates 3-methylcatechol, producing 3-methyl-1,2,4-benzenetriol . AtD causes epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol and produces a compound terremutin . The final step involves an oxidation reaction of a hydroxyl group by a glucose-methanol-choline oxidoreductase, AtC, which leads to the final product: terreic acid .

Result of Action

Terreic acid has an inhibitory effect against bacteria . It also selectively inhibits the catalytic activity of Bruton’s tyrosine kinase (Btk), which significantly affects mast cell activation and B-cell development . This makes terreic acid a potential anticancer drug .

生化学分析

Biochemical Properties

Terreic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, the biosynthesis of terreic acid involves several enzymes such as polyketide synthase AtX, salicylate 1-monooxygenase AtA, cytochrome P450 monooxygenase AtE, and glucose-methanol-choline oxidoreductase AtC . These enzymes catalyze a series of reactions that lead to the formation of terreic acid from simpler precursors .

Cellular Effects

Terreic acid has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, terreic acid has been found to selectively inhibit Bruton’s tyrosine kinase (BTK) catalytic activity, which significantly affects mast cell activation and B-cell development .

Molecular Mechanism

The molecular mechanism of terreic acid involves its interactions with biomolecules and its influence on gene expression. Terreic acid binds to the BTK pleckstrin homology domain (BTK-PH) and blocks the interaction between BTK-PH and PKC . This binding interaction inhibits the catalytic activity of BTK, thereby influencing the function of mast cells and B-cells .

Metabolic Pathways

Terreic acid is involved in several metabolic pathways. The enzymes involved in its biosynthesis, such as AtX, AtA, AtE, and AtC, are part of these pathways

特性

IUPAC Name |

(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFNSNUJZOYXFC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2C(C1=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@H]2[C@@H](C1=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879070 | |

| Record name | Terreic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-40-4 | |

| Record name | (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terreic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terreic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-hydroxy-4-methyl-, (1R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERREIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2Y0DRJ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。